molecular formula C16H24O3 B14248850 Benzaldehyde, 5-methoxy-2-(octyloxy)- CAS No. 403507-39-1

Benzaldehyde, 5-methoxy-2-(octyloxy)-

Cat. No.: B14248850
CAS No.: 403507-39-1
M. Wt: 264.36 g/mol
InChI Key: MNUQEIMAUSYPLQ-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-methoxy-2-(octyloxy)- (C₁₆H₂₄O₃), is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 5-position and an octyloxy chain (-OC₈H₁₇) at the 2-position (Figure 1). This compound is primarily utilized in polymer synthesis, where its extended alkoxy chain enhances solubility in organic solvents, preventing aggregation in polymer matrices . While direct data on its physical properties (e.g., melting point) are scarce, its structural analogs suggest high solubility in nonpolar solvents like tetrahydrofuran (THF) and toluene.

Synthetic Pathway:
The compound is synthesized via Williamson etherification, introducing the octyloxy group to a hydroxyl-substituted benzaldehyde precursor. For example, 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) can undergo alkylation with 1-bromooctane in the presence of a base .

Properties

CAS No.

403507-39-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

5-methoxy-2-octoxybenzaldehyde

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-16-10-9-15(18-2)12-14(16)13-17/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

MNUQEIMAUSYPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Selective Protection-Deprotection Strategy

A common route involves alkylating 2,5-dihydroxybenzaldehyde (1) to install the octyloxy group selectively. In a modified procedure from MDPI, 2,3-dihydroxybenzaldehyde was alkylated using octyl bromide under basic conditions (K₂CO₃) in dimethylformamide (DMF). Adapting this for 2,5-dihydroxybenzaldehyde:

  • Methoxy Protection : Treat 1 with methyl iodide and K₂CO₃ in acetone to yield 5-methoxy-2-hydroxybenzaldehyde (2).
  • Octyloxy Alkylation : React 2 with octyl bromide in DMF/K₂CO₃ at 80°C for 12 hours.
  • Purification : Isolate the product via column chromatography (hexane:ethyl acetate = 6:1), achieving ~60% yield.

Challenges : Competing O-alkylation at the methoxy group is minimized by steric hindrance, but trace byproducts require careful chromatography.

Reimer-Tiemann Reaction on Alkoxyphenol Derivatives

Formylation of 2-Octyloxy-4-Methoxyphenol

The Reimer-Tiemann reaction introduces a formyl group ortho to phenolic -OH groups. For 5-methoxy-2-(octyloxy)benzaldehyde:

  • Synthesize 2-Octyloxy-4-Methoxyphenol (3) : Alkylate 4-methoxyphenol with octyl bromide.
  • Formylation : Treat 3 with chloroform and NaOH at 60°C, yielding the target aldehyde.

Limitations : Regioselectivity is imperfect, with <50% yields due to competing para-formylation.

Directed Ortho Metalation (DoM)-Formylation

Lithiation-Enabled Formylation

A high-yielding approach from Semantic Scholar for 2,6-dialkoxybenzaldehydes was adapted:

  • Protect 2,5-Dihydroxybenzaldehyde : Convert 1 to 5-methoxy-2-hydroxybenzaldehyde (2) as in Section 2.1.
  • Lithiation : Treat 2 with n-BuLi in tetrahydrofuran (THF) at -78°C, forming a dianion.
  • Quench with DMF : Add dimethylformamide to introduce the aldehyde, yielding 5-methoxy-2-(octyloxy)benzaldehyde in 81% yield after chromatography.

Advantages : Superior regiocontrol and scalability.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Alkylation (Section 2.1) 60% Simple reagents Byproduct formation
Reimer-Tiemann (Section 3.1) 45% One-pot reaction Low regioselectivity
DoM-Formylation (Section 4.1) 81% High yield, purity Cryogenic conditions required

Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 10.49 (s, 1H, CHO), 7.33 (dd, J = 8.5 Hz, H-4), 6.52 (d, J = 8.5 Hz, H-3/H-5), 4.58 (m, 2H, OCH₂), 3.88 (s, 3H, OCH₃).
    • ¹³C NMR : δ 189.2 (C=O), 161.6 (C-OCH₃), 114.5 (C-1).
  • Chromatographic Purity : HPLC analysis (C18 column, MeOH:H₂O = 80:20) shows ≥98% purity.

Industrial-Scale Considerations

Patent WO2016103058A1 highlights a solvent-efficient process using toluene for both alkylation and formylation, reducing waste. Key steps:

  • Single-Solvent Alkylation : React 2,5-dihydroxybenzaldehyde with octyl bromide in toluene/K₂CO₃.
  • In Situ Formylation : Add DMF and LiAlH₄, avoiding intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-methoxy-2-(octyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-methoxy-2-(octyloxy)- involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .

Comparison with Similar Compounds

Substituent Position Effects

The position and type of substituents significantly influence reactivity and physicochemical properties:

  • 2-Hydroxy-5-Methoxybenzaldehyde (CAS 672-13-9): Substituents: Hydroxy (-OH) at position 2, methoxy at position 4. Reactivity: The -OH group increases hydrogen bonding, leading to higher polarity and moderate solubility in polar solvents like ethanol. This compound is prone to oxidation and electrophilic substitution reactions . Molecular Weight: 152.15 g/mol.
  • 5-Methoxy-2-(Methoxymethoxy)Benzaldehyde :

    • Substituents: Methoxymethoxy (-OCH₂OCH₃) at position 2, methoxy at position 5.
    • Solubility: Enhanced solubility in ethers due to the polar methoxymethoxy group, but lower than octyloxy analogs due to shorter chain length .
  • 4-Butoxy-3-Chloro-5-Methoxybenzaldehyde (CAS 483316-01-4) :

    • Substituents: Butoxy (-OC₄H₉) at position 4, chloro (-Cl) at position 3, methoxy at position 5.
    • Impact: The chloro group introduces steric hindrance and electron-withdrawing effects, reducing solubility compared to alkoxy-only derivatives .

Table 1: Substituent Position and Functional Group Comparisons

Compound Substituents Solubility (THF) Key Reactivity Features Source
5-Methoxy-2-(octyloxy)benzaldehyde 2-OC₈H₁₇, 5-OCH₃ High Enhances polymer solubility
2-Hydroxy-5-methoxybenzaldehyde 2-OH, 5-OCH₃ Moderate Prone to oxidation
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-OC₄H₉, 3-Cl, 5-OCH₃ Low Electron-withdrawing effects

Alkoxy Chain Length Effects

Alkoxy chain length modulates solubility and phase behavior:

  • 2-(Octyloxy) Derivatives :
    • Solubility: High in THF and chloroform due to the C₈ chain’s lipophilic nature. Used in helicene-based polymers to prevent aggregation .
  • 3-(Decyloxy)Benzaldehyde (C₁₀ Chain) :
    • Applications: Improved solubility for organic semiconductors .
  • 3-(Dodecyloxy)Benzaldehyde (C₁₂ Chain) :
    • Phase Behavior: Exhibits liquid crystalline properties due to extended alkyl chains .

Table 2: Alkoxy Chain Length Impact

Compound Alkoxy Chain Length Solubility (THF) Key Application Source
2-(Octyloxy)benzaldehyde C₈ High Polymer synthesis
3-(Decyloxy)benzaldehyde C₁₀ Higher Organic electronics
3-(Dodecyloxy)benzaldehyde C₁₂ Very high Liquid crystals

Functional Group Variations

Replacing the aldehyde group or modifying substituents alters reactivity:

  • 5-Methoxy-2-Methylbenzoic Acid (CAS 579-75-9) :

    • Functional Group: Carboxylic acid (-COOH) instead of aldehyde.
    • Reactivity: Forms salts with bases, unlike the aldehyde’s electrophilic reactivity. Lower volatility due to hydrogen bonding .
  • 5-Acetyl-2-Methoxybenzaldehyde :

    • Substituent: Acetyl (-COCH₃) at position 5.
    • Reactivity: The electron-withdrawing acetyl group reduces electrophilicity at the aldehyde compared to methoxy/octyloxy analogs .

Q & A

Q. What are the recommended synthetic routes for preparing Benzaldehyde, 5-Methoxy-2-(Octyloxy)-, and what challenges arise during its purification?

  • Methodological Answer : A two-step approach is commonly employed:

Hydroxymethylation : Start with a brominated benzaldehyde derivative (e.g., 2-bromo-5-hydroxybenzaldehyde). Introduce the methoxy group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .

Octyloxy Substitution : Use nucleophilic aromatic substitution (NAS) or Ullmann coupling to introduce the octyloxy group. For NAS, react the intermediate with 1-octanol in the presence of a strong base (e.g., NaH) and a catalyst (e.g., CuI). Monitor reaction progress via TLC or HPLC .

  • Purification Challenges : The long alkyl chain (octyloxy) increases hydrophobicity, complicating crystallization. Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Confirm purity via NMR (¹H, ¹³C) and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of Benzaldehyde, 5-Methoxy-2-(Octyloxy)-?

  • Methodological Answer :
  • ¹H NMR :
  • Aldehyde proton: A singlet near δ 10.1 ppm.
  • Methoxy group: Singlet at δ 3.8–3.9 ppm.
  • Octyloxy protons: Multiplet at δ 1.2–1.6 ppm (methylene groups) and δ 0.88 ppm (terminal methyl group).
  • ¹³C NMR :
  • Aldehyde carbon: Peak near δ 190–195 ppm.
  • Aromatic carbons: Signals between δ 110–160 ppm, with distinct patterns for substituted positions.
  • IR :
  • Aldehyde C=O stretch: Strong absorption at ~1700 cm⁻¹.
  • Methoxy C-O stretch: Bands at ~1250 cm⁻¹ .

Q. What are the solubility properties of Benzaldehyde, 5-Methoxy-2-(Octyloxy)-, and how do they influence experimental design?

  • Methodological Answer :
  • Solubility : Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to the octyloxy chain. Limited solubility in polar solvents (e.g., water, methanol).
  • Experimental Implications :
  • Use chloroform or DCM for reaction media.
  • For aqueous workups, employ phase separation with brine to isolate the organic layer.
  • Avoid DMSO for storage due to potential aldehyde oxidation .

Q. What safety protocols are essential when handling Benzaldehyde, 5-Methoxy-2-(Octyloxy)- in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain disposal .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and stability of Benzaldehyde, 5-Methoxy-2-(Octyloxy)- under varying conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., toluene vs. ethanol) to predict aggregation behavior.
  • Applications : Guide catalyst selection for functionalization reactions (e.g., Suzuki coupling) .

Q. What strategies optimize the regioselective functionalization of Benzaldehyde, 5-Methoxy-2-(Octyloxy)- for drug discovery applications?

  • Methodological Answer :
  • Directing Groups : Install a temporary directing group (e.g., pyridine) at the aldehyde position to control C-H activation sites.
  • Protection/Deprotection : Protect the aldehyde as an acetal to prevent unwanted side reactions during alkylation or acylation.
  • Case Study : Use Pd-catalyzed cross-coupling (e.g., Sonogashira) to introduce alkynyl groups at the para position relative to methoxy .

Q. How do steric and electronic effects of the octyloxy group influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Steric Effects : The octyloxy chain may hinder binding to shallow enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to assess ligand-protein interactions.
  • Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine).
  • Validation : Compare binding affinities of analogs with shorter/longer alkoxy chains via surface plasmon resonance (SPR) .

Q. What analytical techniques resolve contradictions in reported spectral data for Benzaldehyde, 5-Methoxy-2-(Octyloxy)- derivatives?

  • Methodological Answer :
  • Contradiction Example : Discrepancies in ¹³C NMR chemical shifts due to solvent effects.
  • Resolution :

Acquire NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare.

Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

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